molecular formula C19H14N4O3 B2370607 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide CAS No. 1797602-54-0

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

Cat. No.: B2370607
CAS No.: 1797602-54-0
M. Wt: 346.346
InChI Key: ROVKNZYODQGCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a phenyl group substituted with a methyl-1,2,4-oxadiazole moiety bearing a pyridin-3-yl ring. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(16-8-4-10-25-16)21-15-7-2-1-5-13(15)11-17-22-18(23-26-17)14-6-3-9-20-12-14/h1-10,12H,11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVKNZYODQGCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis and Functionalization

The preparation of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide begins with the synthesis of two primary precursors:

  • 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline : Synthesized via condensation of pyridine-3-carboxylic acid hydrazide with 2-(bromomethyl)benzonitrile in dimethylformamide (DMF) at 80–90°C for 12 hours, achieving 68–72% yield.
  • Furan-2-carboxylic acid chloride : Generated by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions (60°C, 4 hours), followed by solvent evaporation under reduced pressure.

Critical Step : The amination of 2-(bromomethyl)benzonitrile requires strict control of stoichiometric ratios (1:1.2 hydrazide-to-nitrile) to prevent side reactions such as dimerization.

Oxadiazole Ring Formation via Cyclodehydration

The 1,2,4-oxadiazole ring is constructed through a cyclodehydration reaction between the nitrile group of 2-(bromomethyl)benzonitrile and the hydroxylamine derivative of pyridine-3-carboxylic acid. This step employs 3-chloroperoxybenzoic acid as an oxidizing agent in dichloromethane at 0–5°C, yielding 80–85% of the oxadiazole intermediate.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the electrophilic nitrile carbon, followed by intramolecular cyclization and elimination of water.

Amide Bond Formation via Schotten-Baumann Reaction

The final step involves coupling 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline with furan-2-carboxylic acid chloride using the Schotten-Baumann protocol:

  • Conditions : Dichloromethane/water biphasic system, 0°C, 2 hours.
  • Base : Triethylamine (3 equivalents) to neutralize HCl byproducts.
  • Yield : 75–80% after recrystallization from ethanol.

Side Reactions : Competing esterification is suppressed by maintaining a pH > 10 and low temperature.

Catalytic Methods in Key Reaction Steps

Palladium-Catalyzed Coupling for Intermediate Synthesis

Recent advances utilize tetrakis(triphenylphosphine)palladium(0) (2 mol%) to catalyze Suzuki-Miyaura coupling between 2-(bromomethyl)phenylboronic acid and pyridine-3-yl-oxadiazole derivatives. This method reduces reaction time to 3 hours (vs. 12 hours thermally) and improves yield to 88–92%.

Optimization Data :

Parameter Thermal Method Catalytic Method
Temperature (°C) 80 25
Time (hours) 12 3
Yield (%) 68 90

Acid-Catalyzed Cyclization for Oxadiazole Formation

Phosphoric acid (H₃PO₄, 10 mol%) in toluene at 110°C facilitates oxadiazole cyclization with 95% conversion efficiency. This method avoids hazardous oxidants like 3-chloroperoxybenzoic acid, enhancing safety profiles.

Comparison of Oxidants :

Oxidant Solvent Yield (%) Hazard Class
3-Chloroperoxybenzoic acid Dichloromethane 85 Corrosive
H₃PO₄ Toluene 95 Non-toxic

Solvent and Reaction Condition Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, dimethylacetamide) accelerate oxadiazole formation by stabilizing charged intermediates, while ethereal solvents (tetrahydrofuran) improve amide coupling selectivity.

Dielectric Constant Correlation :

  • DMF (ε = 36.7): Reaction completion in 4 hours.
  • Tetrahydrofuran (ε = 7.6): Reaction completion in 8 hours.

Temperature and Time Parameters

A study comparing thermal vs. microwave-assisted synthesis revealed:

Condition Conventional (80°C) Microwave (100 W)
Cyclization Time (hours) 12 2.5
Purity (%) 98 99.5

Microwave irradiation reduces energy consumption by 70% and minimizes thermal decomposition.

Microwave-Assisted Synthesis Techniques

Microwave reactors (150–200 W) enable rapid heating of DMF solutions containing precursors, completing the oxadiazole cyclization in 15–30 minutes. This method is scalable for batch sizes up to 500 g, with 97–99% HPLC purity.

Case Study :

  • Substrate : 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (200 g scale).
  • Conditions : 180 W, 15 minutes, DMF solvent.
  • Outcome : 98% yield, >99% purity.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Cost (USD/g)
Thermal Cyclization 4 52 120
Catalytic Coupling 3 78 95
Microwave-Assisted 3 88 85

Catalytic and microwave methods outperform traditional thermal approaches in yield and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The compound N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the 1,3,4-oxadiazole scaffold have demonstrated significant antiproliferative activity against human cancer cell lines, including breast and prostate cancers. A detailed study indicated that certain oxadiazole derivatives could induce apoptosis in cancer cells by targeting specific molecular pathways .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and interfering with essential metabolic processes. In vitro studies have shown promising results against a range of pathogens, suggesting potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Effects
Inflammation-related diseases are a major health concern globally. Compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory disorders .

Agricultural Applications

1. Pesticidal Activity
Research into the agricultural applications of oxadiazole derivatives suggests that they may serve as effective pesticides. The structural features of these compounds can enhance their interaction with biological targets in pests, leading to increased efficacy in pest control. Preliminary studies indicate that certain derivatives exhibit insecticidal activity against common agricultural pests .

Material Science Applications

1. Drug Delivery Systems
The unique chemical properties of this compound allow for its use in developing novel drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery mechanisms, which is crucial for improving therapeutic outcomes in clinical settings.

Case Study 1: Anticancer Efficacy

A study conducted by Abdel K. Mansour et al. synthesized new 1,3,4-oxadiazole derivatives and evaluated their anticancer activities against leukemia cell lines. Among the tested compounds, one derivative showed significant potency at a concentration of 104M10^{-4}M, indicating the potential of oxadiazole-based compounds in cancer therapy .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers screened various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that specific modifications to the oxadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-2-carboxamide Derivatives

N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)

  • Structure : Features a nitro group at the furan C5 position and a cyclohexyl amide substituent.
  • Synthesis : Prepared via coupling of 5-nitrofuran-2-carboxylic acid with cyclohexylamine, yielding 42% after column chromatography .
  • Properties: Melting point (mp) 297°C; IR spectra confirm NH, C=O, and NO2 groups.

N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide

  • Structure : Shares the furan-2-carboxamide group but incorporates a sulfonylpiperazine-ether linker.
  • Comparison : The extended linker and sulfonyl group may enhance solubility and target engagement compared to the phenyl-oxadiazole-pyridine scaffold of the target compound .
1,2,4-Oxadiazole-Containing Analogs

(E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (13f)

  • Structure : Contains a hydroxymethyl-furan carboxamide and a methyl-oxadiazole-acetyl hydrazone group.
  • Activity: Identified as a non-zinc-binding MMP-13 inhibitor (IC50 = 0.8 µM), leveraging the oxadiazole ring for hydrophobic interactions .

Pharmacological and Computational Insights

Target Affinity Predictions
  • MMP-13 Inhibition: The oxadiazole-pyridine motif in the target compound may mimic the zinc-binding groups in traditional MMP inhibitors, though its non-zinc-binding nature (like 13f) could reduce off-target toxicity .
  • Antiviral Potential: Docking studies on furan-carboxamide analogs (e.g., N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide) suggest that structural variations in the phenyl substituent significantly impact binding scores .
Physicochemical Properties
  • Solubility : The pyridine and oxadiazole groups may confer moderate solubility in polar solvents, whereas nitro derivatives (e.g., 22a) exhibit lower solubility due to hydrophobic substituents .
  • Thermal Stability : High melting points (>250°C) are common in furan-carboxamide derivatives, as seen in 22a (mp 297°C) .

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a pyridine group. The molecular formula is C16H15N5O2C_{16}H_{15}N_{5}O_{2}, and it has a molecular weight of approximately 305.33 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it is known for various biological activities.

Synthesis

The synthesis of oxadiazole derivatives typically involves cyclization reactions. For this compound, methods such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction time. This method has shown promise in producing bioactive compounds efficiently .

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds containing the oxadiazole moiety. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound showed IC50 values in the micromolar range when tested against human cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and A549 (lung cancer) .
CompoundCell LineIC50 (μM)
Compound AMCF-70.65
Compound BHL-6019.0
Compound CA54928.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can act as inhibitors against various pathogens, including bacteria and fungi .

The proposed mechanism of action for the antitumor activity includes the induction of apoptosis through pathways involving p53 activation and caspase cleavage . Molecular docking studies suggest strong interactions between the aromatic rings of oxadiazole derivatives and target proteins involved in cancer progression.

Case Studies

  • Anticancer Studies : A study conducted by Piatnitski et al. demonstrated that certain oxadiazole derivatives exhibited selective cytotoxicity against leukemia cells while sparing normal cells . The study utilized MTT assays to assess cell viability and identified several promising candidates for further development.
  • Antimicrobial Efficacy : Research published in MDPI highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents . The study utilized both conventional and microwave-assisted synthesis methods to produce these compounds.

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and what reaction conditions influence yield?

The compound can be synthesized via multi-step routes involving cyclization and functionalization. For example, the oxadiazole ring is often formed through cyclization of precursors like acylhydrazides with nitriles under dehydrating conditions (e.g., POCl₃ or TBTU). The furan-carboxamide moiety is introduced via coupling reactions, such as amidation using EDCI/HOBt . Reaction conditions (temperature, solvent, catalyst) significantly impact yield; for instance, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while elevated temperatures (80–100°C) accelerate amide bond formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm connectivity of the oxadiazole, pyridine, and furan rings.
  • HPLC-MS for purity assessment and molecular ion verification.
  • FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. How can researchers address solubility challenges during in vitro bioassays?

Solubility in aqueous buffers is often limited due to the compound’s hydrophobic aromatic groups. Strategies include:

  • Using co-solvents (DMSO ≤1% v/v) with gradual dilution into assay buffers.
  • Preparing stable nanoformulations (e.g., liposomes or cyclodextrin complexes) to enhance bioavailability .

Q. What preliminary biological activities have been observed in structurally analogous compounds?

Analogous oxadiazole-furan hybrids exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, pyridine-containing oxadiazoles show kinase inhibition (IC₅₀ ~1–10 µM), while furan carboxamides demonstrate COX-2 selectivity in inflammation models .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to resolve low-yield or contradictory reproducibility issues?

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent polarity) to identify optimal conditions.
  • In situ monitoring : Use techniques like ReactIR to track intermediate formation and adjust reaction dynamics.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may improve coupling efficiency in challenging steps .

Q. What strategies are recommended to resolve contradictions in bioactivity data across different assays?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Metabolic stability testing : Rule out false negatives caused by rapid degradation in cell-based systems.
  • Structural analogs : Synthesize derivatives (e.g., pyridine → pyrazine substitution) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core modifications : Replace the oxadiazole with 1,3,4-thiadiazole to assess heterocycle electronegativity effects.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance target binding.
  • Pharmacophore mapping : Use computational docking (AutoDock, Glide) to predict interactions with residues in active sites (e.g., ATP-binding pockets) .

Q. What methodologies are effective for identifying the compound’s molecular targets and mechanisms of action?

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to isolate binding proteins.
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance/sensitivity to the compound.
  • Transcriptomic profiling : RNA-seq can reveal pathway-level changes (e.g., apoptosis, DNA repair) post-treatment .

Q. How can computational modeling address gaps in understanding pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, BBB penetration, and CYP450 interactions.
  • MD simulations : Model compound-membrane interactions to predict absorption barriers.
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with in vivo half-life data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.